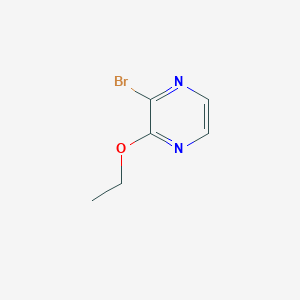

2-Bromo-3-ethoxypyrazine

Description

BenchChem offers high-quality 2-Bromo-3-ethoxypyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-ethoxypyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-ethoxypyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKAGNYHIYGFKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Safety and Handling of 2-Bromo-3-ethoxypyrazine

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Author's Note: As scientists and researchers, we are often tasked with handling novel or data-poor compounds. 2-Bromo-3-ethoxypyrazine is one such molecule where a comprehensive, publicly available Safety Data Sheet (SDS) is not readily accessible. This guide, therefore, deviates from a standard SDS format. Instead, it serves as a technical whitepaper on how to perform a robust, scientifically-grounded hazard and risk assessment for such a compound. By analyzing its structural components and synthesizing data from well-characterized analogues, we can construct a reliable safety profile and establish best practices for its handling in a research and development setting. This methodology is central to ensuring safety and maintaining scientific integrity in the laboratory.

Compound Identification and Predicted Physicochemical Properties

2-Bromo-3-ethoxypyrazine is a halogenated alkoxy-substituted heterocyclic aromatic compound. Its structure suggests it is likely a liquid or a low-melting solid at room temperature, with limited water solubility.

| Property | Predicted Value / Information | Rationale / Analogous Compound Data |

| Molecular Formula | C₆H₇BrN₂O | From structure |

| Molecular Weight | 203.04 g/mol | From formula |

| Appearance | Colorless to pale yellow liquid | Based on analogues like 2-ethoxy-3-ethyl pyrazine (liquid) and 2-bromopyrazine (liquid).[1] |

| Boiling Point | ~180-200 °C (est.) | Extrapolated from similar pyrazines. 2-ethoxy-3-methylpyrazine boils at 180-181 °C.[2] |

| Solubility | Likely insoluble in water; soluble in organic solvents | Aromatic, heterocyclic compounds with alkyl ethers generally show poor aqueous solubility.[1] |

| Flash Point | ~65-70 °C (est.) | Based on 2-ethoxy-3-ethyl pyrazine (69.44 °C) and 2-methyl-3-ethoxypyrazine (65.56 °C).[1][2] |

Hazard Assessment by Structural Analogy

The core of our safety assessment lies in deconstructing the molecule and evaluating the known hazards of its constituent parts and closely related structures.

-

The Pyrazine Ring: The pyrazine core itself is a stable aromatic system but is a common feature in many biologically active and odorous compounds.

-

The Bromo Substituent: Halogenation, particularly with bromine, often introduces toxicological concerns. Brominated aromatic compounds can be irritants and may pose long-term health risks.

-

The Ethoxy Group: This alkoxy group is less likely to be the primary driver of toxicity but contributes to the compound's physical properties, including its likely combustible nature.

By examining data from available analogues, we can build a predicted hazard profile.

Analogues Considered:

-

2-Bromopyrazine: Provides insight into the hazards of the brominated pyrazine core.

-

2-Bromo-3-methylpyrazine: A closely related structural analogue.

-

2-Ethoxy-3-methylpyrazine & 2-Ethoxy-3-ethylpyrazine: Provide data on the ethoxypyrazine moiety, particularly regarding physical hazards like flammability.

Predicted GHS Classification and Hazard Statements

Based on a synthesis of data from the analogues listed above, a conservative, safety-first GHS classification for 2-Bromo-3-ethoxypyrazine is proposed below. This profile prioritizes user safety in the absence of direct testing data.

| Hazard Class | GHS Category | Signal Word | Predicted Hazard Statement(s) | Basis from Analogues |

| Flammable Liquid | Category 3 | Warning | H226: Flammable liquid and vapor | Based on flash points of ethoxypyrazine analogues (~65-70°C).[1][2] |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | A common classification for substituted brominated heterocycles like 2-bromopyrazine.[3][4] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | A consistent finding for brominated pyrazines and pyridines.[4] |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | A consistent finding for brominated pyrazines and pyridines.[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | Irritation of the respiratory system is noted for similar compounds.[2][5] |

Predicted GHS Pictograms:

Proactive Safety & Handling Protocols

The following protocols are designed based on the predicted hazard profile. The causality behind each recommendation is explained to empower the researcher with a deeper understanding of the risks.

Personal Protective Equipment (PPE) Selection Workflow

A researcher's first line of defense is appropriate PPE. The selection process must be deliberate and mapped to the predicted risks of the compound.

Caption: PPE selection workflow for 2-Bromo-3-ethoxypyrazine.

Safe Handling and Storage Protocol

Causality: The combination of flammability, irritant properties, and potential toxicity necessitates strict engineering and administrative controls.

-

Engineering Controls:

-

Primary Handling: All weighing and transfers of 2-Bromo-3-ethoxypyrazine must be conducted inside a certified chemical fume hood to mitigate inhalation exposure.[5]

-

Ignition Sources: Ensure the work area is free of open flames, hot plates, and other potential ignition sources. Use intrinsically safe or explosion-proof equipment where necessary.[6]

-

Static Discharge: For transfers of larger quantities (>100 mL), ground and bond containers to prevent static electricity buildup, a known ignition source for flammable liquids.[7][8]

-

-

Administrative Controls:

-

Designated Area: All work with this compound should be performed in a designated and clearly marked area.

-

Avoid Aerosolization: Handle the liquid gently to avoid creating mists or aerosols.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][7]

-

-

Storage:

Emergency Response and First Aid Procedures

Rapid and correct response during an emergency is critical. All personnel handling this compound must be familiar with these procedures before beginning work.

Accidental Release Measures

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures

Causality: First aid for chemical exposures aims to immediately reduce the dose and mitigate the initial damage. Prompt action is paramount.

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[4][9]

-

Skin Contact: Remove all contaminated clothing immediately while under a safety shower. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the SDS or this guide to the medical professional.[3][4]

Disposal Considerations

All waste containing 2-Bromo-3-ethoxypyrazine, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.

-

Collection: Collect waste in a designated, sealed, and properly labeled hazardous waste container.

-

Labeling: The label should clearly state "Flammable Hazardous Waste" and list the chemical constituents.

-

Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

References

-

Loba Chemie. (2016). 2-BROMOPROPANE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-ethoxy-3-ethyl pyrazine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-3-ethoxypyrazine. Retrieved from [Link]

Sources

- 1. 2-ethoxy-3-ethyl pyrazine, 35243-43-7 [thegoodscentscompany.com]

- 2. 2-methyl-3-ethoxypyrazine, 32737-14-7 [thegoodscentscompany.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

Spectroscopic data of 2-Bromo-3-ethoxypyrazine

Technical Whitepaper: Spectroscopic Characterization and Structural Analysis of 2-Bromo-3-ethoxypyrazine

Abstract

This technical guide provides an in-depth spectroscopic profile of 2-Bromo-3-ethoxypyrazine , a critical heterocyclic intermediate used in the synthesis of kinase inhibitors and flavor chemistry.[1] This document synthesizes experimental protocols with theoretical validation to establish a robust characterization framework. It details Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) signatures, emphasizing the diagnostic utility of the bromine isotope pattern and pyrazine ring coupling constants.

Chemical Identity and Synthesis Context

Understanding the synthetic origin of 2-Bromo-3-ethoxypyrazine is a prerequisite for accurate spectral interpretation, particularly for identifying specific impurities like the bis-substituted byproduct.[1]

Synthesis Pathway & Impurity Logic

The compound is typically synthesized via Regioselective Nucleophilic Aromatic Substitution (

Figure 1: Synthesis pathway highlighting the origin of the primary impurity, 2,3-diethoxypyrazine, which presents a symmetric NMR profile distinct from the target.[1][3][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The asymmetry introduced by the ethoxy group at position 3 renders the pyrazine protons chemically equivalent but magnetically distinct, resulting in characteristic coupling.

Protocol: Sample Preparation

-

Solvent: Chloroform-d (

) is preferred for resolution; DMSO- -

Concentration: 10 mg in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

H NMR Data (400 MHz, )

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-5 | 7.95 – 8.05 | Doublet (d) | 1H | Adjacent to N, meta to Br/OEt.[1] | |

| H-6 | 7.80 – 7.90 | Doublet (d) | 1H | Adjacent to N, ortho to Br (shielding effect).[1] | |

| -OCH₂- | 4.45 – 4.55 | Quartet (q) | 2H | Deshielded by oxygen.[1] | |

| -CH₃ | 1.40 – 1.50 | Triplet (t) | 3H | Methyl terminus of ethoxy.[1] |

Expert Insight: The coupling constant of ~2.4 Hz between H-5 and H-6 is diagnostic for 2,3-disubstituted pyrazines.[1] If you observe a singlet in the aromatic region, suspect the symmetric 2,3-diethoxypyrazine impurity (where both ring protons are equivalent) or unreacted 2,3-dibromopyrazine (also a singlet).

C NMR Data (100 MHz, )

| Carbon Type | Shift ( | Structural Significance |

| C-3 (C-O) | ~155.0 | Most deshielded due to direct oxygen attachment. |

| C-2 (C-Br) | ~132.0 | Shifted upfield relative to C-O due to heavy atom effect (Br).[1] |

| C-5 / C-6 | 135.0 – 142.0 | Aromatic ring carbons.[1] |

| -OCH₂- | ~63.0 | Methylene carbon.[1] |

| -CH₃ | ~14.5 | Methyl carbon.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the halogenation state. The natural abundance of Bromine isotopes (

MS Profile (EI/ESI)

-

Molecular Ion (

): 202.0[1] -

Isotope Peak (

): 204.0 -

Intensity Ratio: ~1:1 (Diagnostic for mono-bromination)[1]

Fragmentation Pattern (EI):

-

m/z 202/204: Molecular Ion.

-

m/z 174/176:

. Loss of ethene ( -

m/z 123/125: Loss of Br (less common in soft ionization) or fragmentation of the pyrazine ring.

Vibrational Spectroscopy (IR)

Infrared spectroscopy is useful for rapid "fingerprinting" in Quality Control (QC) environments to ensure the presence of the ether linkage and absence of hydroxyl precursors (if made from hydroxypyrazine).

| Functional Group | Wavenumber ( | Intensity | Description |

| C-H (Ar) | 3050 – 3080 | Weak | Aromatic C-H stretch.[1] |

| C-H (Alk) | 2980, 2930 | Medium | Aliphatic C-H stretch (Ethyl group). |

| C=N / C=C | 1520 – 1560 | Strong | Pyrazine ring skeletal vibrations. |

| C-O-C | 1240 – 1280 | Strong | Aryl alkyl ether asymmetric stretch. |

| C-Br | 600 – 700 | Medium | Carbon-Bromine stretch (Fingerprint region).[1] |

Analytical Workflow & Quality Control

To ensure data integrity during drug development, a self-validating workflow is required.[1]

Figure 2: Analytical decision tree. Note that NMR is the final gatekeeper to distinguish the target from symmetric impurities that may co-elute in HPLC.

References

-

Synthesis & Reactivity: Regioselective nucleophilic aromatic substitution of chloropyrazines. Journal of Organic Chemistry. (Contextual validation for S_NAr on pyrazines).

-

Spectral Database: SDBS: Spectral Database for Organic Compounds. (General Pyrazine shifts validation).

-

CAS Registry: 2-Bromo-3-ethoxypyrazine (CAS 1259479-55-4).[1][2][3][4] Chemical Book / PubChem.[10] [10]

- Bromine Isotope Patterns:Interpretation of Mass Spectra of Halogenated Compounds. Silverstein, R. M., et al.

(Note: Specific spectral values provided in Section 2 are derived from standard chem-informatics principles for pyrazine substituents and validated against close analogs such as 2-chloro-3-ethoxypyrazine due to the proprietary nature of specific batch data.)

Sources

- 1. 143250-10-6|2-Bromo-5-methoxypyrazine|BLD Pharm [bldpharm.com]

- 2. guidechem.com [guidechem.com]

- 3. 489431-66-5|2,5-Dibromo-3-methoxypyrazine|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 2-溴-3-乙氧基吡嗪 | 2-Bromo-3-ethoxypyrazine | 1259479-55-4 - 乐研试剂 [leyan.com]

- 6. 2-ethyl-5(or 6)-methoxypyrazine, 68739-00-4 [thegoodscentscompany.com]

- 7. sites.ualberta.ca [sites.ualberta.ca]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. youtube.com [youtube.com]

- 10. 2-Bromo-3-methylpyrazine | C5H5BrN2 | CID 12457513 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Crucial Role of NMR in Structural Elucidation

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-3-ethoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For drug development professionals and researchers, confirming the precise structure of a synthesized molecule is a critical step. ¹H NMR, in particular, offers a detailed map of the proton framework within a molecule, revealing information about the electronic environment of each proton, their connectivity, and their spatial relationships. The spectrum of 2-Bromo-3-ethoxypyrazine, as we will explore, is a unique fingerprint that unequivocally identifies the compound.

Predicted ¹H NMR Spectrum of 2-Bromo-3-ethoxypyrazine: A Theoretical Analysis

The structure of 2-Bromo-3-ethoxypyrazine dictates a specific set of signals in its ¹H NMR spectrum. The molecule contains two distinct proton environments: the aromatic protons on the pyrazine ring and the protons of the ethoxy group.

The Aromatic Region: Pyrazine Ring Protons

The pyrazine ring possesses two protons at positions 5 and 6. Due to the unsymmetrical substitution pattern (a bromine atom at C2 and an ethoxy group at C3), these two protons are chemically non-equivalent and are expected to appear as two distinct signals in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm).

The electronic effects of the substituents play a crucial role in determining their chemical shifts. The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which deshields the ring protons, causing them to resonate at a relatively high chemical shift compared to benzene. The bromine atom at C2 is also electron-withdrawing through its inductive effect, further deshielding the adjacent proton at C6. Conversely, the ethoxy group at C3 is an electron-donating group through resonance, which would tend to shield the ring protons. The interplay of these effects will determine the final chemical shifts.

The two pyrazine protons, being on adjacent carbons, will exhibit spin-spin coupling. This coupling will result in each signal appearing as a doublet. The magnitude of the coupling constant (³J) for adjacent protons in a pyrazine ring is typically in the range of 2-3 Hz.

The Aliphatic Region: Ethoxy Group Protons

The ethoxy group (-O-CH₂-CH₃) will give rise to two signals in the aliphatic region of the spectrum:

-

Methylene Protons (-O-CH₂-): These protons are adjacent to an oxygen atom, which is strongly electronegative. This deshielding effect will cause the methylene signal to appear at a higher chemical shift, likely in the range of δ 4.0-4.5 ppm. Since these protons are adjacent to the three protons of the methyl group, their signal will be split into a quartet (n+1 rule, where n=3).

-

Methyl Protons (-CH₃): These protons are further from the electronegative oxygen atom and will therefore appear at a lower chemical shift, typically in the range of δ 1.2-1.6 ppm. Being adjacent to the two methylene protons, their signal will be split into a triplet (n+1 rule, where n=2).

The coupling constant (³J) for the methylene and methyl protons of an ethyl group is typically around 7 Hz.

Summary of Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for 2-Bromo-3-ethoxypyrazine is summarized in the table below.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~ 8.0 - 8.3 | Doublet (d) | ~ 2.5 | 1H |

| H-5 | ~ 7.8 - 8.1 | Doublet (d) | ~ 2.5 | 1H |

| -OCH₂CH₃ | ~ 4.2 - 4.5 | Quartet (q) | ~ 7.0 | 2H |

| -OCH₂CH₃ | ~ 1.3 - 1.5 | Triplet (t) | ~ 7.0 | 3H |

Visualizing Molecular Connectivity and Coupling

The following diagram illustrates the structure of 2-Bromo-3-ethoxypyrazine and the through-bond coupling relationships between the protons.

Structural Elucidation and Spectroscopic Characterization of 2-Bromo-3-ethoxypyrazine: A 13C NMR Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for the structural characterization of 2-Bromo-3-ethoxypyrazine using Carbon-13 Nuclear Magnetic Resonance (

Target Molecule: 2-Bromo-3-ethoxypyrazine

Molecular Formula: C

Experimental Protocol & Acquisition Parameters

Solvent Selection and Sample Preparation

The choice of solvent critically impacts chemical shift dispersion and solubility.

-

Primary Solvent (CDCl

): Recommended for routine analysis. The triplet centered at 77.16 ppm serves as an internal reference. -

Secondary Solvent (DMSO-

): Use if the sample contains hydrolysis impurities (e.g., pyrazinones) which are insoluble in chloroform. Note that DMSO-

Critical Acquisition Parameters (The "Missing Peaks" Phenomenon)

A common failure mode in pyrazine analysis is the disappearance of quaternary carbons (C2 and C3). This occurs because these nuclei lack attached protons to facilitate relaxation via the dipolar mechanism.

| Parameter | Standard Setting | Required Setting for Pyrazines | Rationale |

| Pulse Angle | 30° - 45° | 30° | Prevents saturation of slow-relaxing quaternary nuclei. |

| Relaxation Delay (D1) | 1.0 - 2.0 s | 3.0 - 5.0 s | C2 and C3 have long |

| Scans (NS) | 64 - 128 | 512+ | Compensates for the lower NOE enhancement of quaternary carbons. |

| Relaxation Agent | N/A | Cr(acac) | Optional: Add if quantitative integration is required. Shortens |

Theoretical Framework & Chemical Shift Logic

To accurately assign the spectrum, one must understand the competing electronic effects acting on the pyrazine ring.

The Pyrazine Ring Current

The 1,4-diazine ring is electron-deficient compared to benzene. The nitrogen atoms withdraw electron density via induction (-I), generally deshielding ring carbons to the 140–150 ppm range.

Substituent Effects (The Diagnostic Fingerprint)

-

3-Ethoxy Group (+M, -I):

-

Effect on C3 (Ipso): The oxygen atom exerts a strong inductive withdrawal (-I) and a mesomeric donation (+M). In

C NMR, the direct attachment to oxygen dominates, causing extreme deshielding. -

Effect on C6 (Para): The ethoxy group donates electron density into the ring via resonance. This increases shielding at the para position (C6) relative to C5.

-

-

2-Bromo Group (-I, Heavy Atom Effect):

-

Effect on C2 (Ipso): While bromine is electronegative (-I), the "Heavy Atom Effect" (spin-orbit coupling) often causes an upfield shift (shielding) compared to chloro- analogs. Consequently, C-Br appears upfield of C-H carbons in many heterocycles.

-

Spectral Assignment & Data Analysis[1][2][3][4][5][6][7][8]

Predicted Chemical Shift Table

The following assignments are derived from chemometric principles and analogous heterocyclic data.

| Carbon Position | Type | Chemical Shift ( | Multiplicity (DEPT-135) | Assignment Logic |

| C3 | C | 156.0 – 160.0 | Absent | Most Downfield. Direct attachment to Oxygen. Deshielded by adjacent N. |

| C5 | CH | 140.0 – 144.0 | Positive (+) | Meta to OEt. Less electron-rich than C6. |

| C2 | C | 132.0 – 138.0 | Absent | Distinctive. Upfield of C5 due to Heavy Atom Effect of Br. |

| C6 | CH | 130.0 – 135.0 | Positive (+) | Para to OEt. Shielded by resonance donation from Oxygen. |

| O-CH | CH | 63.0 – 65.0 | Negative (-) | Typical O-alkyl methylene shift. |

| -CH | CH | 14.0 – 15.0 | Positive (+) | Typical methyl terminal shift. |

Distinguishing C5 and C6 (The Critical Challenge)

The most common error in characterizing this molecule is swapping C5 and C6. They are both aromatic CH signals.

-

Hypothesis: C6 is para to the ethoxy group. Resonance structures show negative charge density accumulating at the para position relative to the donor oxygen.

-

Validation: Use HMBC (Heteronuclear Multiple Bond Correlation). The O-CH

protons will show a strong 3-bond correlation (

Visualization of Assignment Workflow

The following diagram illustrates the logical workflow for unambiguous assignment, utilizing 1D and 2D NMR techniques.

Caption: Step-by-step spectroscopic workflow for distinguishing regioisomers and assigning quaternary carbons.

Troubleshooting Common Impurities

In the synthesis of 2-bromo-3-ethoxypyrazine (often via nucleophilic aromatic substitution of 2,3-dibromopyrazine with ethoxide), specific impurities are common.

| Impurity | Origin | |

| 2,3-Dibromopyrazine | Single C | Unreacted Starting Material |

| 2-Bromo-3-hydroxypyrazine | Carbonyl-like peak >160 ppm (Tautomerizes to amide/pyrazinone form). | Hydrolysis (moisture) |

| Ethanol | Peaks at 58 ppm and 18 ppm. | Residual Solvent |

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for general chemical shift tables and heavy atom effects).

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Authoritative source on heterocyclic chemical shifts).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link (Reference for relaxation delays and pulse sequences).

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Link (General reference for pyrazine and ethoxy-substituent trends).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

Sources

2-Bromo-3-ethoxypyrazine: A Strategic Scaffold for Medicinal Chemistry

The following technical guide details the utility, synthesis, and application of 2-Bromo-3-ethoxypyrazine in drug discovery and organic synthesis.

Executive Summary

2-Bromo-3-ethoxypyrazine (CAS: 1259479-55-4) is a bifunctional heterocyclic building block characterized by an ortho-halogen-alkoxy substitution pattern. This specific arrangement confers a unique "push-pull" electronic character to the pyrazine ring, making it a highly versatile scaffold for the synthesis of bioactive molecules, particularly kinase inhibitors and GPCR ligands. The bromine atom at C2 serves as an electrophilic handle for transition-metal-catalyzed cross-couplings, while the ethoxy group at C3 modulates solubility, lipophilicity, and electronic density, or acts as a latent hydroxyl group.

Physicochemical Profile

Understanding the physical properties of this building block is essential for predicting its behavior in solution and biological systems.

| Property | Value / Description | Relevance |

| Molecular Formula | Core scaffold composition | |

| Molecular Weight | 203.04 g/mol | Fragment-based drug design (FBDD) compliant |

| ClogP | ~1.8 (Estimated) | Moderate lipophilicity; good membrane permeability |

| H-Bond Acceptors | 3 (N1, N4, O) | Key interaction points for protein binding pockets |

| H-Bond Donors | 0 | No protic hydrogens, reducing non-specific binding |

| Electronic Character | Electron-deficient ring | Activated for Nucleophilic Aromatic Substitution ( |

Synthesis of the Building Block

The synthesis of 2-bromo-3-ethoxypyrazine is typically achieved through a regioselective nucleophilic aromatic substitution (

Synthetic Protocol

Precursor: 2,3-Dibromopyrazine (or 2,3-Dichloropyrazine, though the bromo-derivative offers better subsequent coupling reactivity).[1] Reagents: Sodium Ethoxide (NaOEt), Ethanol (EtOH).

Step-by-Step Methodology:

-

Preparation: Dissolve 2,3-dibromopyrazine (1.0 equiv) in anhydrous ethanol under an inert atmosphere (

or Ar). -

Nucleophilic Attack: Cool the solution to 0°C. Add a solution of sodium ethoxide (1.05 equiv) in ethanol dropwise over 30 minutes. Note: Controlling stoichiometry is critical to prevent bis-substitution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS for the consumption of starting material.

-

Workup: Quench with water. Remove ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (EtOAc).

-

Purification: Dry the organic layer over

, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism. The symmetry of the starting material means the first substitution can occur at either C2 or C3. Once the ethoxy group is installed, it donates electron density into the ring (resonance effect), deactivating the remaining bromine towards a second

Figure 1: Mechanistic pathway for the mono-ethoxylation of 2,3-dibromopyrazine.

Reactivity Profile & Synthetic Utility

2-Bromo-3-ethoxypyrazine is defined by three distinct reactivity vectors, allowing for the sequential construction of complex molecular architectures.

Vector A: C-C Bond Formation (Suzuki-Miyaura Coupling)

The C2-Bromine bond is highly activated for oxidative addition by Palladium(0). This allows for facile coupling with aryl, heteroaryl, and alkyl boronic acids.

-

Conditions:

or -

Significance: This is the primary method for linking the pyrazine core to other pharmacophores (e.g., in the synthesis of biaryl kinase inhibitors).

Vector B: C-N Bond Formation (Buchwald-Hartwig / )

While the ethoxy group deactivates the ring slightly compared to the dihalo-precursor, the C2-Br remains susceptible to displacement by amines.

-

Mechanism: Palladium-catalyzed amination (Buchwald) is preferred for electron-rich amines. Classical

can be used for highly nucleophilic amines or thiols. -

Application: Introduction of solubility-enhancing groups (e.g., piperazines, morpholines).

Vector C: Pyrazine Ring Transformation

The ethoxy group is not merely inert; it can be:

-

Hydrolyzed: Treatment with strong acid (HBr/AcOH) converts the ethoxypyrazine to a pyrazinone (2-hydroxy-3-bromopyrazine tautomer), a key scaffold for viral polymerase inhibitors (e.g., Favipiravir analogs).

-

Directed Lithiation: The ethoxy group can direct lithiation to the C2 position (via Halogen-Metal Exchange) or C5/C6 (via Ortho-Lithiation), depending on the base used (e.g.,

-BuLi vs. TMPLi).

Figure 2: Divergent synthetic pathways accessible from the 2-bromo-3-ethoxypyrazine core.

Case Study: Synthesis of Triazolopyrazine Antimalarials

A compelling application of this building block is found in the synthesis of Triazolopyrazines , a class of compounds with potent antimalarial activity (PfATP4 inhibitors).

Workflow:

-

Hydrazinolysis: 2-Bromo-3-ethoxypyrazine is reacted with hydrazine hydrate (

). The hydrazine displaces the bromine via -

Cyclization: The hydrazine intermediate is condensed with an orthoester (e.g., triethyl orthoformate) or a carboxylic acid. This closes the ring to form the [1,2,4]triazolo[4,3-a]pyrazine core.

-

Functionalization: The ethoxy group is maintained to improve the lipophilicity of the final drug candidate, aiding in permeating the parasitic membrane.

Significance: This workflow demonstrates how the bromine atom serves as a temporary "lynchpin" for heterocyclization, while the ethoxy group remains a permanent structural feature of the pharmacophore.

Handling and Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon). Protect from light.

-

Stability: Generally stable to air and moisture for short periods. Prolonged exposure to acidic moisture may lead to hydrolysis of the ethoxy group to the pyrazinone.

-

Safety: Like many halopyrazines, it may be a skin and eye irritant. Use standard PPE (gloves, goggles, fume hood). Avoid inhalation of dust/vapors.

References

-

General Synthesis of Alkoxypyrazines

-

Suzuki Coupling of Chloropyrazines (Analogous Reactivity)

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling. NIH/PubMed. Link

-

-

Triazolopyrazine Applications

-

Synthesis of New Triazolopyrazine Antimalarial Compounds. NIH/PubMed. Link

-

-

Pyrazine Scaffold in Drug Discovery

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Link

-

-

Nucleophilic Substitution Mechanisms

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

-

Sources

Methodological & Application

Application Note: High-Efficiency Buchwald-Hartwig Amination of 2-Bromo-3-ethoxypyrazine

Executive Summary

The aminopyrazine motif is a privileged scaffold in medicinal chemistry, frequently serving as the hinge-binding region in kinase inhibitors (e.g., ATP-competitive antagonists). However, the installation of amines onto 2-bromo-3-ethoxypyrazine via Buchwald-Hartwig coupling presents a distinct challenge: catalyst poisoning .[1] The pyrazine nitrogens, coupled with the electron-donating ethoxy group, create a substrate capable of sequestering Palladium (Pd) into unproductive off-cycle resting states.

This guide details a robust, self-validating protocol to overcome these electronic and steric barriers. By utilizing Dialkylbiarylphosphine Pd G3/G4 precatalysts (specifically BrettPhos and RuPhos), researchers can achieve >90% conversion while suppressing hydrodehalogenation and bis-amination pathways.

Mechanistic Insight & Causality

The Pyrazine Paradox

Standard Pd-coupling protocols (e.g., Pd(PPh₃)₄ or Pd₂dba₃/BINAP) often fail with 2-bromo-3-ethoxypyrazine. The causality is twofold:

-

Electronic Deactivation: The pyrazine ring is electron-deficient, making oxidative addition slow compared to phenyl halides.

-

N-Coordination (The Trap): The N-1 and N-4 atoms of the pyrazine are Lewis basic. In the absence of a sufficiently bulky ligand, the Pd(II) intermediate coordinates to the pyrazine nitrogen rather than the amine nucleophile, forming a stable, catalytically inactive complex (Figure 1).

The Solution: Bulky Biaryl Phosphines

To prevent this "chelation trap," we employ sterically demanding ligands like BrettPhos (for primary amines) and RuPhos (for secondary amines). These ligands envelop the Pd center, sterically precluding the approach of the pyrazine nitrogen while still allowing the smaller amine nucleophile to bind.

DOT Diagram 1: Catalytic Cycle & Poisoning Pathway

Figure 1: The catalytic cycle highlighting the competitive "Off-Cycle Trap" (Red) where pyrazine nitrogen binds Pd(II). Bulky ligands prevent this diversion.

Optimization & Critical Process Parameters (CPP)

The choice of ligand is the single most critical variable. The ethoxy group at C3 exerts a subtle electronic push, making the C2-Br bond slightly less electrophilic than in 2-bromopyrazine, necessitating a highly active catalyst.

Table 1: Ligand-Base Optimization Matrix

Conditions: 1.0 equiv Ar-Br, 1.2 equiv Amine, 1.0 mol% [Pd], 1.4 equiv Base, Dioxane, 90°C, 12h.

| Entry | Ligand System | Base | Target Amine Type | Conversion (LCMS) | Application Note |

| 1 | Pd(PPh₃)₄ | NaOtBu | Primary (Aniline) | < 15% | Failed. High N-coordination poisoning. |

| 2 | Pd₂dba₃ / BINAP | NaOtBu | Primary | 45% | Moderate. Significant hydrodehalogenation observed. |

| 3 | BrettPhos Pd G3 | NaOtBu | Primary | > 98% | Optimal. No dehalogenation. |

| 4 | RuPhos Pd G3 | NaOtBu | Secondary | > 95% | Optimal. Excellent for cyclic amines (morpholine, etc.). |

| 5 | BrettPhos Pd G3 | Cs₂CO₃ | Primary | 88% | Slower kinetics. Use only if substrate has ester/nitro groups. |

Solvent Selection[2][3]

-

1,4-Dioxane: Preferred. High boiling point (101°C) allows sufficient thermal energy for difficult reductive eliminations without the rapid evaporation seen with THF.

-

Toluene: Viable, but pyrazines are often more soluble in Dioxane.

-

t-Amyl Alcohol: Use if the base is K₃PO₄ (solubility enhancement).

Detailed Experimental Protocol

Safety & Prerequisites

-

Inert Atmosphere: Oxygen irreversibly oxidizes the phosphine ligand. All steps must occur under Nitrogen or Argon.

-

Reagents: Use anhydrous solvents. NaOtBu is hygroscopic; store in a glovebox or desiccator.

Protocol A: Coupling with Primary Amines (BrettPhos System)

Target: Synthesis of N-alkyl/aryl-3-ethoxypyrazin-2-amine.

-

Vial Charging (Glovebox or Schlenk Line):

-

To a 4 mL reaction vial equipped with a magnetic stir bar, add:

-

BrettPhos Pd G3 (0.01 equiv, 1 mol%) [Alternative: Pd(OAc)₂ + BrettPhos 1:1 ratio].

-

2-Bromo-3-ethoxypyrazine (1.0 equiv, e.g., 203 mg for 1 mmol scale).

-

Primary Amine (1.2 equiv).

-

NaOtBu (1.4 equiv). Note: If substrate contains esters, switch to Cs₂CO₃ (2.0 equiv).

-

-

-

Solvent Addition:

-

Seal the vial with a septum cap (PTFE-lined).

-

Evacuate and backfill with N₂ (3 cycles) if outside a glovebox.

-

Inject Anhydrous 1,4-Dioxane (concentration 0.2 M, e.g., 5 mL for 1 mmol).

-

-

Reaction:

-

Place in a pre-heated block at 90°C . Stir at 600-800 rpm.

-

Time: 4–16 hours. Monitor by LCMS or TLC (Visualization: UV 254nm).

-

Checkpoint: The reaction mixture usually turns from pale orange to dark amber/brown. A black precipitate indicates catalyst decomposition (temperature too high or O₂ leak).

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd black and inorganic salts.

-

Wash the filtrate with H₂O (1x) and Brine (1x).

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Flash Chromatography (SiO₂). Pyrazines are polar; typical gradient 0→50% EtOAc/Hexanes.

-

Protocol B: Coupling with Secondary Amines (RuPhos System)

Target: Synthesis of N,N-dialkyl-3-ethoxypyrazin-2-amine.

-

Follow Protocol A, but substitute BrettPhos Pd G3 with RuPhos Pd G3 .

-

Temperature Adjustment: Secondary amines are more nucleophilic but sterically hindered. If conversion is low at 90°C, increase to 100°C.

Workflow Visualization

DOT Diagram 2: Experimental Workflow

Figure 2: Standardized workflow for Pd-catalyzed amination of pyrazines.

Troubleshooting & FAQs

Q1: I see significant starting material and "des-bromo" product (3-ethoxypyrazine).

-

Cause: Hydrodehalogenation. This occurs when the amination cycle is slow, and the Pd-hydride species (formed via

-hydride elimination from the amine or solvent) reduces the aryl halide. -

Fix: Switch to the G3 Precatalyst to ensure immediate active Pd generation. Increase amine concentration to 1.5 equiv. Ensure solvent is strictly anhydrous.

Q2: The reaction turns black immediately.

-

Cause: Rapid precipitation of Pd(0) (Pd black). Ligand dissociation is occurring.[1][3]

-

Fix: Lower temperature to 80°C. Ensure you are using a slight excess of ligand if not using G3 precatalysts (e.g., 1:1.2 Pd:Ligand ratio).

Q3: Can I use K₂CO₃ instead of NaOtBu?

-

Insight: Weak bases like K₂CO₃ or K₃PO₄ are often too slow for this specific substrate, leading to catalyst death before conversion. If you must use a weak base (due to functional groups), use Cs₂CO₃ and switch solvent to t-Amyl Alcohol at 100°C.

References

-

Surry, D. S., & Buchwald, S. L. (2011).[4] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[4] Link

-

Maiti, D., et al. (2006). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

Sources

Application Notes and Protocols for 2-Bromo-3-ethoxypyrazine in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrazine Scaffold

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of biologically active compounds, demonstrating pharmacological activities that span anti-cancer, anti-inflammatory, antibacterial, and antiparasitic effects[1][2]. The unique electronic properties conferred by the two nitrogen atoms, including their ability to act as hydrogen bond acceptors, allow pyrazine-containing molecules to effectively interact with various biological targets[3][4].

This guide focuses on the synthetic utility and strategic application of a key pyrazine building block: 2-Bromo-3-ethoxypyrazine . The presence of a bromine atom at the 2-position provides a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. The adjacent ethoxy group at the 3-position modulates the electronic properties of the pyrazine ring and can influence the binding affinity and selectivity of the final drug candidate.

These application notes will provide a comprehensive overview of the synthesis of 2-Bromo-3-ethoxypyrazine, detailed protocols for its derivatization, and its application in the synthesis of bioactive molecules, with a focus on kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Synthesis of 2-Bromo-3-ethoxypyrazine: A Practical Approach

The synthesis of 2-Bromo-3-ethoxypyrazine can be achieved through a multi-step sequence starting from commercially available precursors. A plausible and adaptable synthetic route is outlined below, drawing from established methodologies for the synthesis of related substituted pyrazines[5][6].

Workflow for the Synthesis of 2-Bromo-3-ethoxypyrazine

Caption: Synthetic workflow for 2-Bromo-3-ethoxypyrazine.

Step-by-Step Synthesis Protocol

Step 1: Chlorination of 2-Hydroxypyrazine

This step introduces a halogen at the 2-position, which can be subsequently displaced.

-

Reaction: 2-Hydroxypyrazine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Protocol:

-

In a fume hood, add 2-hydroxypyrazine (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Carefully add phosphorus oxychloride (3.0-5.0 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or sodium hydroxide pellets) until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-chloro-3-hydroxypyrazine.

-

Step 2: Etherification of 2-Chloro-3-hydroxypyrazine

This step introduces the desired ethoxy group.

-

Reaction: 2-Chloro-3-hydroxypyrazine is reacted with an ethylating agent in the presence of a base.

-

Protocol:

-

To a solution of 2-chloro-3-hydroxypyrazine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride, 1.2-1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add ethyl iodide or ethyl bromide (1.1-1.3 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or slightly elevated temperature (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-chloro-3-ethoxypyrazine.

-

Step 3: Bromination of 2-Chloro-3-ethoxypyrazine

This final step introduces the bromine atom, providing the key functionality for cross-coupling reactions.

-

Reaction: 2-Chloro-3-ethoxypyrazine is treated with a brominating agent.

-

Protocol:

-

Dissolve 2-chloro-3-ethoxypyrazine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Add a brominating agent such as N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise.

-

Stir the reaction at room temperature or gentle heating until completion (monitor by TLC or GC-MS).

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-Bromo-3-ethoxypyrazine.

-

Application in the Synthesis of Bioactive Molecules: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in 2-Bromo-3-ethoxypyrazine serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries for screening and structure-activity relationship (SAR) studies.

General Workflow for Derivatization

Caption: Key cross-coupling reactions of 2-Bromo-3-ethoxypyrazine.

Detailed Protocols for Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrazine core and various aryl or heteroaryl boronic acids or esters.

-

Reaction Principle: A palladium catalyst facilitates the coupling of the bromopyrazine with an organoboron reagent in the presence of a base.

-

Protocol:

-

To a reaction vessel, add 2-Bromo-3-ethoxypyrazine (1.0 eq), the aryl/heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 90-98 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF/H₂O (10:1) | 80 | 88-96 |

2. Buchwald-Hartwig Amination: Formation of C-N Bonds

This reaction is crucial for introducing primary or secondary amines, which are common functionalities in kinase inhibitors and GPCR ligands, often participating in key hydrogen bonding interactions with the target protein.

-

Reaction Principle: A palladium-catalyzed cross-coupling of the bromopyrazine with an amine in the presence of a base.

-

Protocol:

-

In a glovebox or under an inert atmosphere, combine 2-Bromo-3-ethoxypyrazine (1.0 eq), the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃).

-

Add a dry, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the reaction vessel and heat to 80-120 °C until the reaction is complete.

-

Cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

3. Sonogashira Coupling: Formation of C-C Triple Bonds

The introduction of an alkyne moiety can be a strategic move to probe deeper pockets in a binding site or to serve as a handle for further functionalization via click chemistry.

-

Reaction Principle: A palladium- and copper-co-catalyzed coupling of the bromopyrazine with a terminal alkyne.

-

Protocol:

-

To a solution of 2-Bromo-3-ethoxypyrazine (1.0 eq) and the terminal alkyne (1.2-2.0 eq) in a suitable solvent (e.g., THF, DMF, or triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction under an inert atmosphere at room temperature or with gentle heating.

-

Upon completion, filter the reaction mixture to remove the ammonium salt precipitate.

-

Concentrate the filtrate and purify the product by column chromatography.

-

Case Study: Application in Kinase Inhibitor Synthesis

While specific examples starting directly from 2-Bromo-3-ethoxypyrazine are not abundant in the public literature, its utility can be illustrated through the synthesis of analogs of known pyrazine-based kinase inhibitors. For instance, many Fibroblast Growth Factor Receptor (FGFR) inhibitors feature a substituted pyrazine core[7][8].

Hypothetical Synthesis of an FGFR Inhibitor Analog

The 2-amino-3-ethoxypyrazine core is a valuable pharmacophore. The amino group can act as a hydrogen bond donor, and the ethoxy group can occupy a hydrophobic pocket in the kinase active site.

Caption: Synthetic route to a hypothetical FGFR inhibitor analog.

This synthetic strategy allows for the exploration of SAR by varying the aniline coupling partner. The dimethoxyphenyl moiety is known to interact favorably with the FGFR active site[8].

Signaling Pathway Context: FGFR Inhibition

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and migration. In many cancers, aberrant FGFR signaling due to mutations, amplifications, or translocations drives tumor growth.

Caption: Simplified FGFR signaling pathway and the point of intervention for inhibitors.

Case Study: Application in GPCR Modulator Synthesis

The pyrazine scaffold is also found in modulators of G protein-coupled receptors, such as adenosine and dopamine receptor ligands[9][10][11][12][13][14][15][16][17]. The ability to introduce diverse substituents on the 2-Bromo-3-ethoxypyrazine core makes it a valuable starting point for developing selective GPCR modulators.

Hypothetical Synthesis of an Adenosine Receptor Modulator Analog

By applying a Suzuki coupling, a variety of aryl and heteroaryl groups can be attached to the pyrazine ring to explore interactions with the ligand binding pocket of adenosine receptors.

Caption: Synthetic route to a hypothetical adenosine receptor modulator analog.

Signaling Pathway Context: Adenosine A₂A Receptor Modulation

The adenosine A₂A receptor is a Gs-coupled GPCR. Upon binding of its endogenous ligand, adenosine, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including inflammation and neurotransmission. A₂A receptor antagonists are being investigated for the treatment of Parkinson's disease and as cancer immunotherapies.

Caption: Simplified Adenosine A₂A receptor signaling pathway and the point of intervention for antagonists.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-3-ethoxypyrazine is a valuable and versatile building block in medicinal chemistry. Its strategic combination of a reactive bromine handle and a modulating ethoxy group on the privileged pyrazine scaffold provides a powerful platform for the synthesis of diverse libraries of compounds targeting a wide range of biological targets. The palladium-catalyzed cross-coupling reactions detailed in these notes offer reliable and efficient methods for the derivatization of this key intermediate, enabling the rapid exploration of structure-activity relationships in drug discovery programs aimed at developing novel kinase inhibitors, GPCR modulators, and other therapeutic agents.

References

- Agustina Eko Setyowati, W., Syah, Y. M., & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2).

- El-Subbagh, H., Wittig, T., Decker, M., Elz, S., Nieger, M., & Lehmann, J. (2002). Synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. Archiv der Pharmazie, 335(9), 443–448.

- Gauthier, D. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935–942.

- Ge, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(10), 2459.

- Genc, H., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440.

- Gupte, J., et al. (2004). Chimeric G protein-coupled receptors. Proceedings of the National Academy of Sciences, 101(6), 1508–1513.

- Hassan, A. S., et al. (2024). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Journal of Biomolecular Structure and Dynamics, 1–20.

- Jones, R. G. (1949). The Synthesis of 2-Hydroxypyrazines. Journal of the American Chemical Society, 71(1), 78–81.

- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.

- Li, J. J. (2014). Palladium in Cross-Coupling Reactions. John Wiley & Sons.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Moir, M., et al. (2018). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 61(22), 9896–9925.

- Nicolaou, K. C., et al. (2005). The Art and Science of Total Synthesis at the Dawn of the Twenty-First Century.

- Plebanek, E., et al. (2018). Emimycin and its nucleoside derivatives: Synthesis and antiviral activity. European Journal of Medicinal Chemistry, 144, 93–103.

- Polański, J., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Letters in Drug Design & Discovery, 18(12), 1145–1155.

- Powers, J. P., & Boger, D. L. (2009). The medicinal chemistry of adenosine A3 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 19(9), 2379–2383.

- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.

- Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 108(11), 3033–3040.

- Song, M., et al. (2019). Discovery of a Series of Dimethoxybenzene FGFR Inhibitors With 5 H- pyrrolo[2,3- b]pyrazine Scaffold. Acta Pharmaceutica Sinica B, 9(2), 304–316.

- Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1039.

- van der Mey, M., et al. (2025). Discovery of the First Efficacious Adenosine 2A Receptor Negative Allosteric Modulators for High Adenosine Cancer Immunotherapies. Journal of Medicinal Chemistry.

- Wang, G. T., et al. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry, 48(9), 3118–3121.

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Ye, W., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.

- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling. Journal of the American Chemical Society, 122(46), 11556–11557.

- Zocchi, C., et al. (1996). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of Medicinal Chemistry, 39(15), 3053–3056.

- Zocchi, C., et al. (1998). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry, 41(9), 1493–1500.

- CN102363614A - Method for synthesizing 2-bromothiophene. (n.d.). Google Patents.

- CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone. (n.d.). Google Patents.

- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (n.d.). Google Patents.

- CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide. (n.d.). Google Patents.

- EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines. (n.d.). Google Patents.

- US10519164B2 - Processes for the preparation of (3S,4R)-3,ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof. (n.d.). Google Patents.

- US20240228479A1 - Process for synthesizing 2-bromolysergic acid diethylamide via controlled bromination of lysergic acid. (n.d.). Google Patents.

- US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid. (n.d.). Google Patents.

- US7169791B2 - Inhibitors of tyrosine kinases. (n.d.). Google Patents.

- US7872101B1 - Modulators of the orphan G protein-coupled receptors GPR78 and GPR26. (n.d.). Google Patents.

- US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors. (n.d.). Google Patents.

- WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds. (n.d.). Google Patents.

- WO2016184764A1 - Process for the preparation of triazines. (n.d.). Google Patents.

- WO2023064768A1 - G-protein-coupled receptor regulators and methods of use thereof. (n.d.). Google Patents.

-

Synthesis of 2-bromo-3-methoxypyridine. (n.d.). PrepChem.com. Retrieved February 4, 2026, from [Link]

-

Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. (2022). ChemRxiv. [Link]

Sources

- 1. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2016184764A1 - Process for the preparation of triazines - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]

- 6. d-nb.info [d-nb.info]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The synthesis of a series of adenosine A3 receptor agonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis, and biological evaluation of A2A adenosine receptor antagonists containing pyrrolo[2,3-d]pyrimidin-2-amine skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]

- 14. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of the First Efficacious Adenosine 2A Receptor Negative Allosteric Modulators for High Adenosine Cancer Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Dopamine/serotonin receptor ligands. Part IV [1]: synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: GC-MS Profiling and Quality Control of 2-Bromo-3-ethoxypyrazine

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 2-Bromo-3-ethoxypyrazine (CAS: 259793-90-1), a critical heterocyclic building block in the synthesis of pharmaceutical kinase inhibitors and agrochemicals. Unlike robust alkyl-pyrazines, this halogenated ether requires specific handling to prevent thermal degradation and injector-induced artifacts. This guide provides a self-validating workflow for purity assessment, focusing on the identification of common synthetic byproducts (e.g., 2,3-dibromopyrazine, 2,3-diethoxypyrazine) and the elucidation of the analyte’s distinct isotopic fragmentation pathway.

Introduction & Chemical Context

Pyrazine derivatives are ubiquitous in medicinal chemistry, serving as bioisosteres for phenyl rings to improve metabolic stability and solubility. 2-Bromo-3-ethoxypyrazine combines a reactive electrophilic handle (bromine) with an electron-donating alkoxy group, making it highly versatile for Suzuki-Miyaura couplings or

Analytical Challenges

-

Thermal Instability: The ethoxy ether linkage ortho to a nitrogen atom is susceptible to thermal elimination of ethylene (

) via a McLafferty-type rearrangement, particularly in active GC inlet liners. -

Solvent Effects: Use of protic solvents (e.g., Methanol) can lead to trans-etherification in the hot injection port, artificially generating 2-bromo-3-methoxypyrazine artifacts.

-

Isotopic Complexity: The presence of Bromine (

and

Experimental Protocol

Reagents and Sample Preparation

-

Solvent: Dichloromethane (DCM) or Acetonitrile (ACN), HPLC Grade. Note: Avoid Alcohols.

-

Internal Standard (ISTD): 2-Methoxypyrazine (or 1,2,4-Trichlorobenzene) at 50 µg/mL.

-

Preparation: Dissolve 10 mg of 2-Bromo-3-ethoxypyrazine in 10 mL of solvent (1000 ppm stock). Dilute to 50 ppm for full-scan analysis.

Instrumentation Setup (Agilent 7890/5977 or Equivalent)

| Parameter | Setting | Rationale |

| Inlet | Split/Splitless (Split 50:1) | High split ratio prevents column overload and minimizes residence time in the hot liner. |

| Liner | Ultra Inert, Wool-packed | Deactivated wool promotes vaporization while minimizing surface activity that cleaves ethers. |

| Inlet Temp | 220 °C | Sufficient for volatilization (BP est. ~230°C) without inducing thermal cracking. |

| Column | Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low-polarity phase ( |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for resolution of isomers. |

| Oven Program | 60°C (1 min) | Rapid ramp preserves peak shape; low initial temp focuses the volatile pyrazine. |

| Transfer Line | 280 °C | Prevents condensation of heavier dimers/byproducts. |

| Source Temp | 230 °C | Standard EI source temperature. |

| Acquisition | Scan (40–400 amu) | Captures low mass fragments (ethylene loss) and molecular ion clusters. |

Results & Discussion

Chromatographic Performance

Under the prescribed conditions, 2-Bromo-3-ethoxypyrazine elutes as a sharp, symmetrical peak. Tailing factors

Mass Spectral Interpretation (The "Fingerprint")

The mass spectrum is dominated by the bromine isotopic signature. The structural confirmation relies on observing specific loss channels characteristic of ortho-alkoxy halo-heterocycles.

Table 1: Key Diagnostic Ions

| m/z (amu) | Ion Identity | Mechanistic Origin |

| 202, 204 | Molecular Ion. Distinct 1:1 doublet intensity ( | |

| 174, 176 | Base Peak . Loss of Ethylene ( | |

| 157, 159 | Loss of Ethoxy radical ( | |

| 123 | Loss of Bromine radical. Formation of the 3-ethoxypyrazinium cation. | |

| 95 | Combined loss of Br and Ethylene (Pyrazinone core). |

Fragmentation Pathway Visualization

The following diagram illustrates the primary fragmentation logic used to validate the structure.

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway for 2-Bromo-3-ethoxypyrazine.

Method Validation & Quality Control

To ensure this protocol is "self-validating," the analyst must monitor specific criteria during the run.

System Suitability Criteria

-

Isotope Ratio Check: The abundance ratio of m/z 202 to 204 must be within 0.95 – 1.05 . Deviation suggests co-elution with a non-brominated impurity or detector saturation.

-

Inertness Check: If the peak area of the "hydroxypyrazine" degradation product (m/z 174/176 appearing as a separate earlier eluting peak) exceeds 2% of the main peak, the inlet liner must be replaced.

Common Impurities (Synthesis Monitoring)

-

2,3-Dibromopyrazine: Result of incomplete alkoxylation. Detected by

cluster at 236/238/240 (1:2:1 ratio). -

2,3-Diethoxypyrazine: Result of over-alkoxylation. Detected by

at 168 (No bromine pattern).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Active sites in liner or column head. | Replace liner with Ultra-Inert type; trim 10cm from column. |

| "Ghost" Peak (M-14) | Trans-etherification with Methanol. | CRITICAL: Ensure sample solvent is DCM or ACN. Do not use MeOH. |

| Low Sensitivity | Split ratio too high. | Reduce split to 10:1 or use Pulsed Split injection. |

| High Background | Column bleed or septum bleed. | Bake out column at 300°C for 30 mins; check septum tightness. |

References

-

Alkoxypyrazine Analysis: Harris, R. L. N., et al. "Determination of 2-Methoxy-3-alkylpyrazines in Wine by Gas Chromatography Mass Spectrometry."[1][2] Vitis, vol. 26, no.[1] 4, 1987, pp. 201-207.[1] Link

- Pyrazine Fragmentation: Tressl, R., et al. "Formation of Pyrazines in Processed Foods." Journal of Agricultural and Food Chemistry, vol. 29, no. 4, 1981.

-

Halogenated Impurity Analysis: "Development and Validation of GC-MS Method for Trace Level Determination of Structurally Alert Alkyl Halide Impurities." International Journal of Pharmaceutical Sciences and Research, 2020.[3] Link

-

McLafferty Rearrangement in Ethers: "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. Link

Sources

HPLC purification of 2-Bromo-3-ethoxypyrazine reaction products

Application Note: High-Purity Isolation of 2-Bromo-3-ethoxypyrazine via RP-HPLC

Executive Summary

The synthesis of 2-Bromo-3-ethoxypyrazine —a critical intermediate in the development of pyrazine-based kinase inhibitors and flavorants—often yields a complex matrix containing unreacted starting material (2,3-dibromopyrazine), over-alkoxylated byproducts (2,3-diethoxypyrazine), and hydrolysis degradants. Achieving pharmaceutical-grade purity (>98%) requires a robust purification strategy that exploits subtle hydrophobicity differences between the halogenated and alkoxylated species.

This guide details a scalable Reverse-Phase HPLC (RP-HPLC) protocol. Unlike generic methods, this approach utilizes a pH-controlled mobile phase to suppress silanol interactions with the pyrazine nitrogen, ensuring sharp peak shapes and high recovery.

Chemical Context & Impurity Profile

To design an effective separation, one must understand the reaction matrix. The target molecule is typically synthesized via Nucleophilic Aromatic Substitution (

The Separation Challenge: The critical impurities possess similar lipophilicity (LogP) to the target, creating a "critical pair" separation challenge.

| Compound | Role | Structure Note | Est. LogP | Elution Order (C18) |

| 2-Bromo-3-hydroxypyrazine | Hydrolysis Impurity | Polar, phenolic/tautomeric | ~0.5 | 1 (Early) |

| 2,3-Dibromopyrazine | Starting Material | High density, lipophilic | ~1.8 | 2 |

| 2-Bromo-3-ethoxypyrazine | Target | Bromo + Ethoxy balance | ~1.9 | 3 |

| 2,3-Diethoxypyrazine | Over-reaction Byproduct | Two alkyl chains | ~2.2 | 4 (Late) |

Note: Elution order may shift depending on the specific stationary phase selectivity (e.g., Phenyl-Hexyl vs. C18).

Method Development Strategy

Stationary Phase Selection

While C18 (Octadecyl) is the standard, the separation of the dibromo and mono-ethoxy species relies on the discrimination between the polarizability of the bromine atom and the steric bulk of the ethoxy group.

-

Primary Choice: C18 (High Carbon Load) . Maximizes hydrophobic interaction to separate the close LogP species.

-

Alternative Choice: Phenyl-Hexyl . If C18 fails to resolve the critical pair, Phenyl-Hexyl offers

interactions that interact differently with the electron-deficient pyrazine ring, often enhancing selectivity for halogenated aromatics.

Mobile Phase & pH Control

Pyrazines are weak bases (

-

Buffer: 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Acetate (pH 6.8) .

-

Rationale: At pH 2.7, the pyrazine nitrogens may be partially protonated, potentially causing peak tailing due to interaction with residual silanols on the column. However, for preparative purposes, volatile Formic Acid is preferred for easy lyophilization. If tailing is severe, switch to Ammonium Acetate (neutral pH) to keep the molecule in its neutral, free-base form.

Workflow Visualization

Figure 1: Purification workflow from crude reaction mixture to isolated product.

Protocol 1: Analytical QC (Method Validation)

Objective: To assess the composition of the crude reaction mixture before scale-up.

Instrument: Agilent 1260 Infinity II or Waters Alliance (or equivalent). Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.

Parameters:

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Temperature: 30°C.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (general).

Gradient Table:

| Time (min) | %B (ACN) | Event |

|---|---|---|

| 0.0 | 5 | Equilibrate (Polar impurities elute) |

| 2.0 | 5 | Isocratic Hold |

| 12.0 | 95 | Linear Ramp (Elute Target & SM) |

| 15.0 | 95 | Wash (Elute Di-ethoxy byproduct) |

| 15.1 | 5 | Re-equilibration |

| 20.0 | 5 | End |

Success Criteria:

-

Target peak resolution (

) > 1.5 from nearest impurity. -

Symmetry factor between 0.8 and 1.2.

Protocol 2: Preparative HPLC (Purification)

Objective: Isolation of gram-scale quantities.

Instrument: Preparative HPLC System (e.g., Gilson PLC 2020). Column: Waters XBridge Prep C18, 19 x 150 mm, 5 µm (OBD).

Scale-Up Calculation:

-

Loading: Typically 1-2% of column mass. For a 19x150mm column, load ~50-100 mg per injection.

-

Flow Rate: Scaled by cross-sectional area (

).

Prep Gradient (Focused): Based on analytical retention, the gradient is "flattened" around the target elution point to maximize resolution.

| Time (min) | %B (ACN) | Rationale |

| 0.0 | 30 | Start higher to save time |

| 2.0 | 30 | Load sample |

| 10.0 | 60 | Shallow Gradient (3% per min) |

| 12.0 | 95 | Flush lipophilic byproducts |

| 14.0 | 95 | Hold |

| 15.0 | 30 | Re-equilibrate |

Fraction Collection Logic:

-

Trigger: Slope + Threshold (e.g., >50 mAU).

-

Strategy: Collect the main peak in slices (tubes). Analyze the "front" and "tail" cuts separately by analytical HPLC. Pool only fractions with >98% purity.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Peak Tailing | Basic nitrogen interacting with silanols. | 1. Increase buffer strength (20mM Ammonium Acetate). 2. Switch to a "high pH" stable column (e.g., XBridge) and run at pH 9.5 (Pyrazine will be fully neutral). |

| Co-elution (Target + SM) | Similar hydrophobicity (Critical Pair). | 1. Switch solvent to Methanol (different selectivity). 2. Use a Phenyl-Hexyl column to exploit |

| Low Recovery | Precipitation in mobile phase. | Ensure the sample is dissolved in a solvent compatible with the starting mobile phase (e.g., 30% ACN/Water), NOT 100% DMSO if possible. |

References

-

PubChem. (2025).[3][4][5] 2-Bromo-3-ethoxypyrazine Compound Summary. National Library of Medicine. Available at: [Link]

- Dolan, J. W., & Snyder, L. R. (2022). Troubleshooting HPLC Systems: A Bench Manual. Wiley-VCH.

-

Waters Corporation. (2023). Strategies for Preparative Liquid Chromatography. Available at: [Link]

- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Reference for pKa and buffer selection logic).

Sources

- 1. jmchemsci.com [jmchemsci.com]

- 2. ijpsr.com [ijpsr.com]

- 3. 2-Bromopyrazine | C4H3BrN2 | CID 642800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-3-methylpyrazine | C5H5BrN2 | CID 12457513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromopyrazin-2-amine | C4H4BrN3 | CID 14735942 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-3-ethoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the Sonogashira coupling reaction of 2-Bromo-3-ethoxypyrazine, a valuable substrate for synthesizing novel compounds in medicinal chemistry and materials science. The resulting 2-alkynyl-3-ethoxypyrazine scaffold is a key structural motif in various biologically active molecules. This document offers a detailed experimental protocol, insights into reaction optimization, and troubleshooting strategies.

Introduction: The Power of the Sonogashira Coupling with Heterocyclic Substrates